6-Chloropyridazine-3-carbonitrile
Overview
Description
6-Chloropyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C₅H₂ClN₃ It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 3rd position on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridazine-3-carbonitrile typically involves the reaction of 3-amino-6-chloropyridazine with suitable reagents. One common method includes dissolving 3-amino-6-chloropyridazine in N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heating the mixture to induce cyclization and nitrile formation .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyridazine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride in tetrahydrofuran (THF) are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction Reactions: The major product is 6-chloropyridazine-3-amine.
Scientific Research Applications
6-Chloropyridazine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-Chloropyridazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- 6-Chloropyridazine-3-carboxamide
- 6-Chloropyridazine-3-amine
- 3-Chloro-6-iodopyridazine
Comparison: 6-Chloropyridazine-3-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group on the pyridazine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-chloropyridazine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUOLGNUZURDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538939 | |
Record name | 6-Chloropyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35857-89-7 | |
Record name | 6-Chloropyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyridazine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-chloropyridazine-3-carbonitrile suitable for molecular orientation studies?
A1: this compound is a planar, non-symmetric molecule. [, ] This asymmetry is crucial for its interaction with electric fields. Symmetric molecules lack a permanent dipole moment, making them difficult to manipulate using external electric fields.
Q2: How does the strength of the electric field impact molecular orientation?
A2: Both weak and moderate electric fields can be used to control the orientation of this compound. [] The research suggests that stronger electric fields, including the use of a DC electric field in addition to laser fields, can achieve three-dimensional orientation of the molecule. [] This control is achieved through non-adiabatic effects in the field-dressed dynamics of excited rotational states.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.